2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to ensure high enantioselectivity.
Construction of the oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.
Assembly of the pyridazinone core: The final step involves the coupling of the benzo[d][1,3]dioxole and oxadiazole intermediates with a chlorophenyl-substituted pyridazinone under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials, including metal-organic frameworks (MOFs) and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation, such as kinases and cyclooxygenases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical reactivity and biological activity.
Oxadiazole derivatives: Compounds with the 1,2,4-oxadiazole ring are known for their diverse pharmacological properties.
Pyridazinone derivatives: These compounds are studied for their potential as anti-inflammatory and anti-cancer agents.
Uniqueness
2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(3-chlorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4/c22-15-3-1-2-13(10-15)16-5-7-20(27)26(24-16)9-8-19-23-21(25-30-19)14-4-6-17-18(11-14)29-12-28-17/h1-7,10-11H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFZNVETKTWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCN4C(=O)C=CC(=N4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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